6-(Aminomethyl)picolinonitrile hydrochloride
CAS No.: 135450-25-8
Cat. No.: VC8235023
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135450-25-8 |
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Molecular Formula | C7H8ClN3 |
Molecular Weight | 169.61 g/mol |
IUPAC Name | 6-(aminomethyl)pyridine-2-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C7H7N3.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4,8H2;1H |
Standard InChI Key | BGCYAFFQLFDJJU-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)C#N)CN.Cl |
Canonical SMILES | C1=CC(=NC(=C1)C#N)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The IUPAC name for this compound is 6-(aminomethyl)pyridine-2-carbonitrile hydrochloride, reflecting its pyridine backbone with substituents at positions 2 and 6 . The base structure consists of a six-membered aromatic ring containing one nitrogen atom (pyridine), with a carbonitrile (-CN) group at position 2 and an aminomethyl (-CH₂NH₂) group at position 6. The hydrochloride salt form enhances stability and solubility for laboratory applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 6-(aminomethyl)picolinonitrile hydrochloride involves two primary stages:
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Formation of the Base Compound: Picolinonitrile derivatives undergo nucleophilic substitution or reductive amination to introduce the aminomethyl group. For example, reacting 6-chloropicolinonitrile with methylamine under catalytic hydrogenation yields 6-(aminomethyl)picolinonitrile .
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Salt Formation: Treating the base compound with hydrochloric acid in a polar solvent (e.g., ethanol or water) produces the hydrochloride salt .
Key Reagents and Conditions
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Precursors: Picolinonitrile, methylamine, and hydrochloric acid.
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Temperature: Reactions typically proceed at 25–80°C, depending on the step .
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | ~172.62 g/mol | |
Density | ~1.1 g/cm³ (base compound) | |
Solubility | Soluble in polar solvents | |
Appearance | White to off-white crystalline solid |
The compound’s hydrochloride form improves aqueous solubility compared to the free base, facilitating its use in biological assays . Its stability under standard laboratory conditions (25°C, dry atmosphere) makes it suitable for long-term storage .
Reactivity and Functional Transformations
Nucleophilic Reactions
The aminomethyl group (-CH₂NH₂) participates in:
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Acylation: Reacting with acyl chlorides to form amides.
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Alkylation: Forming secondary or tertiary amines with alkyl halides.
Electrophilic Reactions
The carbonitrile group (-CN) undergoes:
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Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
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Reduction: Formation of primary amines using lithium aluminum hydride (LiAlH₄) .
Coordination Chemistry
The pyridine nitrogen and aminomethyl group can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis.
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing bioactive molecules. For example:
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mGlu5 Negative Allosteric Modulators (NAMs): Structural analogs like VU0424238 (a pyrimidinyloxy picolinamide) show promise in treating neurological disorders .
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Kinase Inhibitors: The nitrile group facilitates interactions with ATP-binding sites in kinases.
Specialty Chemicals
Used in producing:
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Ligands for Catalysis: Chelating agents in asymmetric synthesis.
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Polymer Additives: Enhancing thermal stability in resins.
Hazard Type | GHS Code | Statement |
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Skin Irritation | H315 | Causes skin irritation |
Eye Irritation | H319 | Causes serious eye irritation |
Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures
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